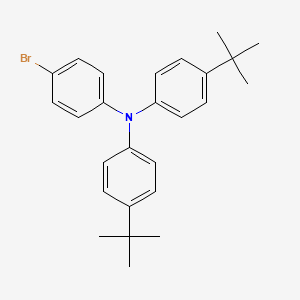

4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline

CAS No.:

Cat. No.: VC16539506

Molecular Formula: C26H30BrN

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H30BrN |

|---|---|

| Molecular Weight | 436.4 g/mol |

| IUPAC Name | N-(4-bromophenyl)-4-tert-butyl-N-(4-tert-butylphenyl)aniline |

| Standard InChI | InChI=1S/C26H30BrN/c1-25(2,3)19-7-13-22(14-8-19)28(24-17-11-21(27)12-18-24)23-15-9-20(10-16-23)26(4,5)6/h7-18H,1-6H3 |

| Standard InChI Key | NPGGLZWVRNBLFX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)Br |

Introduction

Chemical Identity

-

Name: 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline

-

CAS Number: 851233-23-3

-

Molecular Formula:

-

Molecular Weight: 436.43 g/mol

-

Synonyms:

-

N-(4-Bromophenyl)-4-tert-butyl-N-(4-tert-butylphenyl)aniline

-

Benzenamine, N-(4-bromophenyl)-4-(1,1-dimethylethyl)-N-[4-(1,1-dimethylethyl)phenyl]

-

Structural Information

-

2D Structure: The molecule consists of a brominated phenyl ring attached to an aniline group substituted with two tert-butyl phenyl groups.

-

SMILES Notation:

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)Br.

Potential Applications

Although specific applications of 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline are not explicitly detailed in the literature, its structural features suggest potential uses in:

-

Organic Electronics: The presence of aromatic rings and electron-withdrawing bromine may make it suitable for use in semiconductors or organic light-emitting diodes (OLEDs).

-

Pharmaceutical Intermediates: Similar compounds have been explored for their biological activity, indicating potential as a precursor in drug development .

Synthesis and Preparation

The synthesis of 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline likely involves:

-

Starting Materials:

-

4-Bromoaniline

-

tert-Butylbenzene derivatives

-

-

Reaction Pathway:

-

A nucleophilic substitution reaction where the amine group is functionalized with tert-butyl phenyl groups under controlled conditions.

-

-

Catalysts and Solvents:

-

Acidic or basic catalysts may be employed to facilitate the reaction.

-

Solvents like dichloromethane or tetrahydrofuran (THF) could be used.

-

Detailed synthetic methods for analogous compounds often involve Friedel-Crafts alkylation or palladium-catalyzed coupling reactions .

Stability

The bulky tert-butyl groups provide steric protection, potentially enhancing the compound's stability against oxidative degradation.

Solubility

Hydrophobicity due to the tert-butyl groups may limit its solubility in polar solvents, which could pose challenges in certain applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume